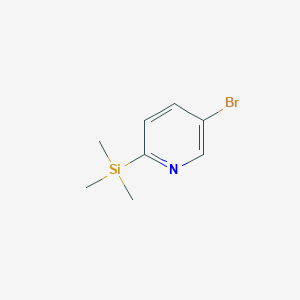
5-Bromo-2-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12BrNSi . It is used in various chemical reactions and has several applications in the field of chemistry.
Synthesis Analysis
The synthesis of substituted pyridines, including 5-Bromo-2-(trimethylsilyl)pyridine, involves a ring cleavage methodology reaction. This process allows for the introduction of various functional groups to the pyridine . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(trimethylsilyl)pyridine consists of a pyridine ring with a bromine atom at the 5th position and a trimethylsilyl group at the 2nd position .Chemical Reactions Analysis
5-Bromo-2-(trimethylsilyl)pyridine can undergo various chemical reactions. For instance, it can participate in ring cleavage reactions to introduce various functional groups to the pyridine . It can also be converted into different derivatives using whole cells of Burkholderia sp. MAK1 .Physical And Chemical Properties Analysis
5-Bromo-2-(trimethylsilyl)pyridine has a molecular weight of 230.177 Da . More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Synthesis and Molecular Structures
5-Bromo-2-(trimethylsilyl)pyridine has been utilized in the synthesis and characterization of various molecular structures. For instance, it was involved in the preparation of 2-Trimethylgermyl- and 2-trimethylstannyl-pyridine via metallation and subsequent treatment with specific reagents (Riedmiller et al., 1999). Additionally, its role in the synthesis and crystal structure of 2,5-Bis(2-pyridyl)thiophene was highlighted, demonstrating its versatility in forming complex organic compounds (Al-taweel, 2002).
Spectroscopic, Optical, and Biological Studies
5-Bromo-2-(trimethylsilyl)pyridine has been studied for its spectroscopic and optical properties. Detailed spectroscopic characterization was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density functional theory (DFT) methods were employed to explore its structure and properties (Vural & Kara, 2017). Furthermore, its application in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction was investigated, highlighting its potential in medicinal chemistry (Ahmad et al., 2017).
Catalytic and Pharmaceutical Applications
The compound has also been employed in catalytic processes, such as the deprotonative coupling of pyridines with aldehydes, emphasizing its utility in chemical synthesis (Shigeno et al., 2019). Moreover, its role in the preparation of key intermediates for pharmaceuticals, such as anticancer agents, has been documented, showcasing its significance in drug development (Song et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-bromopyridin-2-yl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBFMBYDNYNGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467277 |
Source


|
| Record name | 5-Bromo-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trimethylsilyl)pyridine | |
CAS RN |
291312-74-8 |
Source


|
| Record name | 5-Bromo-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

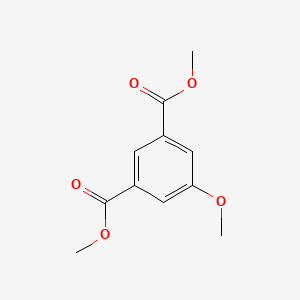
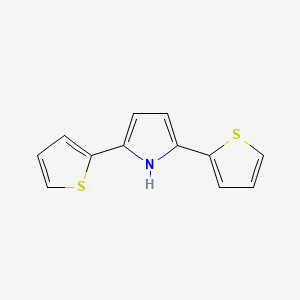
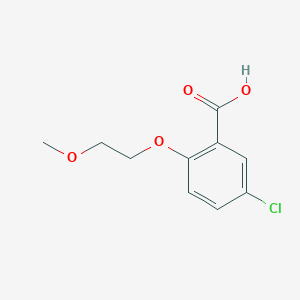
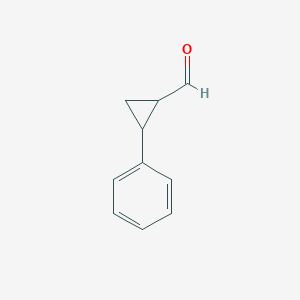
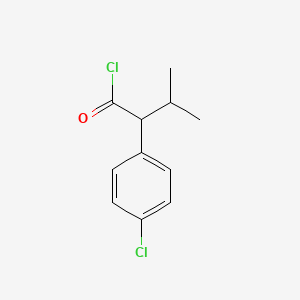
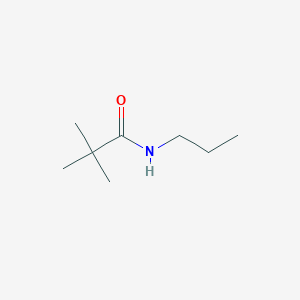
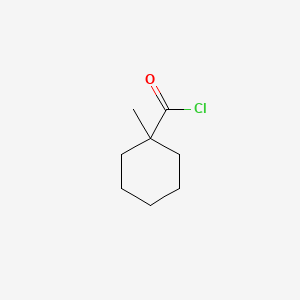

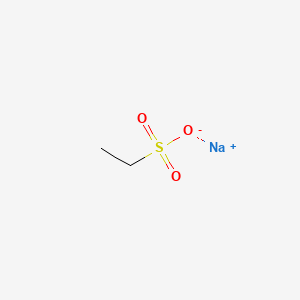

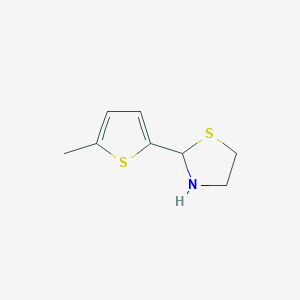
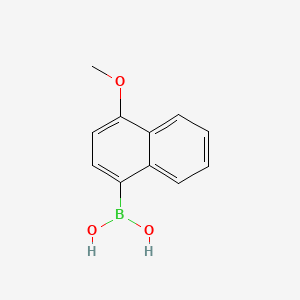
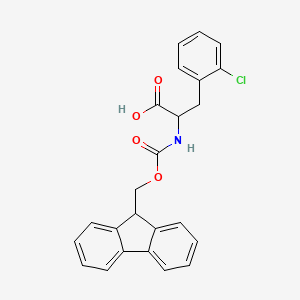
![2-[1-[(2,3-Difluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B1364963.png)